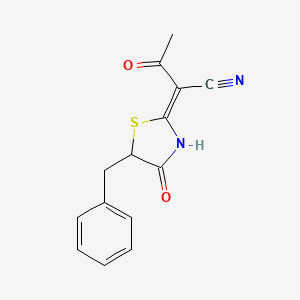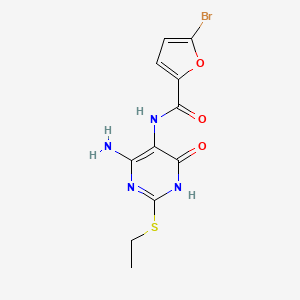
6-(3,4-dimethoxyphenyl)-2-(4-(2-methylindolin-1-yl)-4-oxobutyl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3,4-dimethoxyphenyl)-2-(4-(2-methylindolin-1-yl)-4-oxobutyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C25H27N3O4 and its molecular weight is 433.508. The purity is usually 95%.
BenchChem offers high-quality 6-(3,4-dimethoxyphenyl)-2-(4-(2-methylindolin-1-yl)-4-oxobutyl)pyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3,4-dimethoxyphenyl)-2-(4-(2-methylindolin-1-yl)-4-oxobutyl)pyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Microbial Oxidase Activity
Research demonstrates that dimethoxyphenyl compounds, including those similar in structure to the given compound, show activity with various microbial enzymes. For instance, 2,6-dimethoxyphenol is a versatile substrate for multiple blue multicopper proteins across different microorganisms, indicating potential applications in studying microbial oxidase enzymes and their roles in biological systems (Solano et al., 2001).
Heterocyclic Synthesis and Pharmacological Potential
The synthesis and reactions of compounds structurally related to the query compound, involving dimethoxyphenyl and indolinyl groups, have been explored for the development of novel heterocyclic systems. These compounds show promise in pharmacological research, offering scaffolds for developing new therapeutic agents. For example, reactions involving dimethoxyindoles and secondary amides lead to the formation of indolyl-imines, highlighting the potential for synthesizing diverse biologically active molecules (Black et al., 1996).
Catalysis and Chemical Transformations
Compounds featuring dimethoxyphenyl and pyridazinone structures have been utilized in catalytic processes and chemical transformations, underscoring their versatility in synthetic chemistry. This includes their use in oligomerization reactions and as intermediates in synthesizing complex heterocyclic derivatives, which can have various industrial and research applications (Speiser et al., 2004).
Corrosion Inhibition
Moreover, compounds with similar structural features, including pyridazinones, have been investigated for their corrosion inhibition properties. This suggests potential applications in materials science and engineering, particularly in protecting metals from corrosion in acidic environments (Chadli et al., 2017).
Propriétés
IUPAC Name |
6-(3,4-dimethoxyphenyl)-2-[4-(2-methyl-2,3-dihydroindol-1-yl)-4-oxobutyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4/c1-17-15-19-7-4-5-8-21(19)28(17)25(30)9-6-14-27-24(29)13-11-20(26-27)18-10-12-22(31-2)23(16-18)32-3/h4-5,7-8,10-13,16-17H,6,9,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJXRRNZTQSINU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CCCN3C(=O)C=CC(=N3)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,4-dimethoxyphenyl)-2-(4-(2-methylindolin-1-yl)-4-oxobutyl)pyridazin-3(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-cyanocyclohexyl)-2-[[4-(4-fluorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2915315.png)
![1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2915316.png)
![2-((4-fluorophenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2915319.png)


![4,7-Dimethyl-6-(oxolan-2-ylmethyl)-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2915323.png)
![4-[(4-Chlorobenzyl)amino]-4-oxobutanoic acid](/img/structure/B2915325.png)
![4-[(4-methoxybenzyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2915326.png)

![N-(2-(6-((2-methoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2915329.png)

![1-tert-butyl-6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2915332.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2915337.png)